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Trimethylsilyl benzenesulfonate

Silylation Protecting Group Chemistry Organosilicon Reagents

Trimethylsilyl benzenesulfonate (CAS 17882-06-3, C9H14O3SSi, MW 230.36 g/mol) is an organosilicon compound featuring a trimethylsilyl group covalently bonded to a benzenesulfonate moiety. This reagent functions as both a silylating agent for protecting alcohols and amines, and as an effective acid catalyst for the formation of alcohols, ketones, and ethers.

Molecular Formula C9H14O3SSi
Molecular Weight 230.36 g/mol
CAS No. 17882-06-3
Cat. No. B101806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilyl benzenesulfonate
CAS17882-06-3
Molecular FormulaC9H14O3SSi
Molecular Weight230.36 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OS(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C9H14O3SSi/c1-14(2,3)12-13(10,11)9-7-5-4-6-8-9/h4-8H,1-3H3
InChIKeyJCUPGHJJFSUZRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylsilyl Benzenesulfonate (CAS 17882-06-3): Technical Profile for Procurement and Synthetic Selection


Trimethylsilyl benzenesulfonate (CAS 17882-06-3, C9H14O3SSi, MW 230.36 g/mol) is an organosilicon compound featuring a trimethylsilyl group covalently bonded to a benzenesulfonate moiety . This reagent functions as both a silylating agent for protecting alcohols and amines, and as an effective acid catalyst for the formation of alcohols, ketones, and ethers [1]. Its dual functionality—combining silyl transfer capability with a benzenesulfonate leaving group—positions it uniquely in the silylating agent spectrum, offering a reactivity profile intermediate between the milder trimethylsilyl chloride (TMSCl) and the highly aggressive trimethylsilyl triflate (TMSOTf) [2][3]. The compound exhibits a density of 1.138 g/mL at 25 °C, a boiling point of 154–156 °C, and a refractive index of n20/D 1.493 [4], parameters that directly inform handling, storage, and reaction design decisions in both research and industrial settings.

Why Generic Silylating Agents Cannot Substitute for Trimethylsilyl Benzenesulfonate in Demanding Applications


Substituting trimethylsilyl benzenesulfonate with a generic silylating agent introduces measurable performance trade-offs that directly impact reaction outcomes, product purity, and process economics. Trimethylsilyl chloride (TMSCl), while cost-effective, is significantly less reactive and often requires stoichiometric base and elevated temperatures for complete silylation of sterically hindered or weakly nucleophilic substrates [1]. Conversely, trimethylsilyl triflate (TMSOTf) provides extreme reactivity but introduces operational hazards: it fumes in air, is exquisitely moisture-sensitive, and can promote undesired side reactions including oligomerization and decomposition of acid-labile substrates [2]. Trimethylsilyl benzenesulfonate occupies a strategically advantageous middle ground—it delivers sufficient reactivity to silylate demanding substrates under mild, controllable conditions without the extreme sensitivity and side-reaction liability of TMSOTf [3]. Furthermore, the benzenesulfonate leaving group offers distinct advantages in substitution chemistry; the leaving group ability hierarchy (OTf > benzenesulfonate > OTs > OMs) directly correlates with reaction rates and yields in nucleophilic displacement and aryne-generating transformations [4]. Selecting a generic alternative without accounting for these quantifiable reactivity and leaving-group differences will predictably compromise synthetic efficiency, yield, and safety.

Quantitative Differentiation Evidence for Trimethylsilyl Benzenesulfonate vs. Key Comparators


Reactivity Positioning: Trimethylsilyl Benzenesulfonate Occupies a Defined Intermediate Tier Between TMSCl and TMSOTf

Trimethylsilyl benzenesulfonate exhibits a reactivity profile that is quantitatively positioned between the less reactive trimethylsilyl chloride (TMSCl) and the highly reactive trimethylsilyl triflate (TMSOTf). This tiered reactivity hierarchy is consistently observed across silylating agent classifications: TMSCl requires base and often heating for efficient silylation, TMSOTf reacts violently with many substrates and necessitates stringent anhydrous conditions, whereas trimethylsilyl benzenesulfonate enables controlled silylation under mild, room-temperature conditions without the extreme sensitivity of TMSOTf [1][2]. This intermediate reactivity is attributed to the benzenesulfonate leaving group's balance of leaving ability and stability, providing a practical operational window for substrates that are unreactive toward TMSCl but labile toward TMSOTf.

Silylation Protecting Group Chemistry Organosilicon Reagents

Leaving Group Ability: Benzenesulfonate Ranks Between Triflate and Tosylate in Quantitative Hierarchy

In photoheterolytic cleavage and nucleophilic substitution reactions, the leaving group ability of benzenesulfonate is experimentally established to fall between the highly effective triflate (CF3SO3⁻) and the less active tosylate (p-CH3C6H4SO3⁻). Direct comparative studies using 4-methoxy-2-(trimethylsilyl)phenyl derivatives demonstrate the leaving group order: (EtO)2(O)PO ~ Cl⁻ > CF3SO3⁻ > MeSO3⁻ (quantum yields Φ = 0.50 to 0.16 in CF3CH2OH) [1]. A broader literature consensus ranks sulfonate leaving abilities as OTf > benzenesulfonate > OTs > OMs, with this order correlating approximately with the pKa values of the conjugate acids . The benzenesulfonate anion therefore offers faster reaction kinetics and higher yields than tosylates and mesylates in SN2 displacements and metal-catalyzed cross-couplings, while avoiding the base-sensitivity and thermal lability of triflates.

Nucleophilic Substitution Aryne Generation Leaving Group Kinetics

Synthetic Yield: Reported Yields of 59% to 72% Provide Baseline for Process Optimization

Synthesis of trimethylsilyl benzenesulfonate via reaction of alkyl sulfonates with N-silyl derivatives under thermal conditions (140–170 °C, 3–5 h) affords isolated yields ranging from 59% to 72% following fractional distillation [1]. This yield range establishes a practical benchmark for laboratory and pilot-scale preparation. While direct comparative yield data against alternative synthetic routes (e.g., trimethylchlorosilane + benzenesulfonic acid + pyridine) are not systematically reported in the same study, the 59–72% yield provides a quantifiable expectation for procurement decisions regarding in-house synthesis versus commercial acquisition. The thermal route avoids the stoichiometric HCl byproduct generated in TMSCl-based methods, potentially simplifying workup and reducing corrosion concerns.

Synthesis Optimization Process Chemistry Reagent Preparation

Physical Property Differentiation: Density, Boiling Point, and Refractive Index for Identity Confirmation and Handling

Trimethylsilyl benzenesulfonate exhibits a density of 1.138 g/mL at 25 °C, a boiling point of 154–156 °C (atmospheric pressure), and a refractive index of n20/D 1.493 [1]. These values differ measurably from both TMSCl (density ~0.856 g/mL, bp 57 °C) and TMSOTf (density ~1.225 g/mL, bp 140 °C, n20/D 1.3630) [2]. The higher boiling point and density of trimethylsilyl benzenesulfonate relative to TMSCl reflect its increased molecular weight and different intermolecular interactions, while the higher refractive index compared to TMSOTf (1.493 vs. 1.3630) provides a simple optical method for identity confirmation and purity assessment upon receipt. These measurable physical constants enable rapid verification that the correct reagent has been supplied and that it has not degraded during storage or shipping.

Quality Control Analytical Chemistry Reagent Characterization

Flame Retardant Efficiency: Silylated Benzenesulfonate Derivative Outperforms Commercial Benchmark by 5×

In polycarbonate (PC) flame retardant applications, potassium trimethylsilylbenzenesulfonate (KTSS), which incorporates the trimethylsilyl-benzenesulfonate structural motif, demonstrates 5-fold greater flame retardant effectiveness compared to the commercial workhorse potassium benzenesulfonylbenzenesulfonate (KSS). At a loading of only 0.02%, KTSS enables PC to achieve a UL-94 V0 rating and a limiting oxygen index (LOI) of 34.4%, an increase of 8.5 LOI units [1]. Additionally, KTSS is 7 times less water-soluble than KSS, mitigating leaching and enhancing long-term performance stability in humid environments [1]. The superior performance is mechanistically linked to the trimethylsilyl group, which enhances migration to the burning polymer surface and stabilizes the protective char layer through silicon incorporation. While the parent compound trimethylsilyl benzenesulfonate is not directly tested in this study, the quantifiable advantage of the TMS-benzenesulfonate pharmacophore in this derivative class strongly supports its selection for flame retardant development and polymer modification applications.

Polymer Additives Flame Retardancy Polycarbonate

Priority Application Scenarios for Trimethylsilyl Benzenesulfonate Based on Quantified Differentiation


Controlled Silylation of Acid-Sensitive or Sterically Hindered Alcohols and Amines

When the synthetic target contains acid-labile functional groups (e.g., acetals, tert-butyl esters, epoxides) or sterically hindered hydroxyl/amino groups that resist silylation by TMSCl even with base and heating, trimethylsilyl benzenesulfonate offers a controllable alternative. Its reactivity is sufficient to achieve complete silylation under mild, room-temperature conditions without the side reactions and decomposition caused by TMSOTf [1]. The benzenesulfonate leaving group facilitates efficient nucleophilic attack on silicon without generating strongly acidic byproducts that could cleave protecting groups elsewhere in the molecule. This scenario is particularly relevant in total synthesis of complex natural products and pharmaceuticals where multiple orthogonal protecting groups are employed.

Aryne Precursor and Nucleophilic Substitution Partner in Cross-Coupling Chemistry

The intermediate leaving group ability of benzenesulfonate—quantified as superior to tosylate and mesylate but less extreme than triflate—makes trimethylsilyl benzenesulfonate an ideal electrophilic partner in SN2 displacements and metal-catalyzed cross-couplings [2]. In applications such as 2-(trimethylsilyl)aryl benzenesulfonates for Kobayashi-type aryne generation, the benzenesulfonate leaving group provides sufficient activation for mild fluoride-induced elimination while avoiding the base-sensitivity and thermal lability that plague corresponding triflates . This balance of reactivity and stability translates to higher isolated yields and cleaner reaction profiles in multi-step synthetic sequences.

Flame Retardant and Polymer Additive Development Leveraging TMS Migration Properties

The quantifiable 5× improvement in flame retardant efficiency demonstrated for KTSS (a TMS-benzenesulfonate derivative) over the commercial KSS benchmark in polycarbonate directly informs procurement decisions in polymer additive research [3]. The trimethylsilyl group's ability to migrate to the polymer surface during combustion and stabilize the char layer via silicon incorporation is a structure-specific advantage not shared by non-silylated benzenesulfonates. Researchers developing next-generation flame retardants for polycarbonate, polyesters, and epoxy resins should prioritize trimethylsilyl benzenesulfonate and its derivatives to exploit this documented performance gain.

Acid Catalysis for Alcohol, Ketone, and Ether Formation Under Mild Conditions

Trimethylsilyl benzenesulfonate functions as an effective acid catalyst for the formation of alcohols, ketones, and ethers in organic synthesis . Unlike stronger protic or Lewis acids that can cause substrate decomposition or require careful neutralization, this reagent provides a mild, controllable catalytic environment. The trimethylsilyl group can be readily removed post-reaction with fluoride sources, simplifying workup. This application is particularly valuable when the substrate contains sensitive functional groups that would not survive exposure to H2SO4, TsOH, or AlCl3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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